N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide
Descripción general
Descripción
N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide, also known as MPAP, is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. MPAP has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression.
Mecanismo De Acción
N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide works by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide increases the levels of these endocannabinoids, which in turn activate cannabinoid receptors in the body. This activation of cannabinoid receptors has been shown to have various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. These include:
- Increased levels of endocannabinoids such as anandamide and 2-AG
- Activation of cannabinoid receptors in the body
- Reduction of pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease
- Anxiolytic and antidepressant effects in animal models of anxiety and depression
- Potential neuroprotective effects in animal models of neurodegenerative diseases
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide in lab experiments is its selectivity for FAAH, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors in the body. This allows for more precise and targeted studies of the effects of endocannabinoids on various physiological processes.
One limitation of using N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide in lab experiments is its relatively low potency compared to other FAAH inhibitors. This may require the use of higher concentrations of N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide or longer treatment times to achieve the desired effects.
List of
Direcciones Futuras
1. Clinical trials to evaluate the safety and efficacy of N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide in humans for various medical conditions, including pain, inflammation, anxiety, and depression.
2. Studies to investigate the potential neuroprotective effects of N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of more potent and selective FAAH inhibitors based on the structure of N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide.
4. Studies to investigate the effects of N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide on other physiological processes regulated by endocannabinoids, such as appetite, metabolism, and immune function.
5. Studies to investigate the potential synergistic effects of N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide with other drugs or therapies for various medical conditions.
In conclusion, N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide is a selective inhibitor of FAAH with potential therapeutic applications in various medical conditions. Its mechanism of action involves the inhibition of FAAH and the subsequent activation of cannabinoid receptors in the body. N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide has been shown to have various biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic and antidepressant effects. While there are advantages and limitations to using N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide in lab experiments, future directions for research include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential neuroprotective effects and other physiological effects.
Aplicaciones Científicas De Investigación
N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. N-(2-methyl-1-{[(2-phenylethyl)amino]carbonyl}propyl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-[3-methyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)18(22-19(23)17-11-7-4-8-12-17)20(24)21-14-13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTESANLGYTUAMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.